6-Hydroxyindoramin
CAS No.: 79146-88-6
Cat. No.: VC21347081
Molecular Formula: C22H25N3O2
Molecular Weight: 363.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 79146-88-6 |
---|---|
Molecular Formula | C22H25N3O2 |
Molecular Weight | 363.5 g/mol |
IUPAC Name | N-[1-[2-(6-hydroxy-1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide |
Standard InChI | InChI=1S/C22H25N3O2/c26-19-6-7-20-17(15-23-21(20)14-19)8-11-25-12-9-18(10-13-25)24-22(27)16-4-2-1-3-5-16/h1-7,14-15,18,23,26H,8-13H2,(H,24,27) |
Standard InChI Key | AVESTIWECYNLTL-UHFFFAOYSA-N |
SMILES | C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=C3C=CC(=C4)O |
Canonical SMILES | C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=C3C=CC(=C4)O |
Appearance | solid |
Chemical Properties and Structure
Basic Chemical Information
6-Hydroxyindoramin is identified by the CAS registry number 79146-88-6 . Its molecular formula is C₂₂H₂₅N₃O₂ with a molecular weight of 363.5 g/mol . The compound's structure includes an indole ring with hydroxylation at the 6-position, which distinguishes it from the parent compound indoramin.
Structural Features and Identifiers
The compound's IUPAC name is N-[1-[2-(6-hydroxy-1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide . This systematic name captures the key structural elements: a 6-hydroxyindole core, an ethyl linker, a piperidine ring, and a benzamide group. The structure contains three nitrogen atoms and two oxygen atoms, which contribute to its binding properties and metabolic profile.
Table 1: Chemical Identifiers of 6-Hydroxyindoramin
Identifier | Value |
---|---|
CAS Number | 79146-88-6 |
Molecular Formula | C₂₂H₂₅N₃O₂ |
Molecular Weight | 363.5 g/mol |
IUPAC Name | N-[1-[2-(6-hydroxy-1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide |
Standard InChI | InChI=1S/C22H25N3O2/c26-19-6-7-20-17(15-23-21(20)14-19)8-11-25-12-9-18(10-13-25)24-22(27)16-4-2-1-3-5-16/h1-7,14-15,18,23,26H,8-13H2,(H,24,27) |
Standard InChIKey | AVESTIWECYNLTL-UHFFFAOYSA-N |
SMILES | Oc1ccc2c(CCN3CCC(CC3)NC(=O)c3ccccc3)c[nH]c2c1 |
Pharmacokinetics
Metabolism and Formation
6-Hydroxyindoramin is formed through the oxidative metabolism of indoramin . This metabolic pathway is subject to genetic polymorphism, which is likely under the control of the same gene locus that influences debrisoquine oxidation . The formation of 6-Hydroxyindoramin demonstrates significant interindividual variability based on metabolizer status, with important implications for the therapeutic effects and side effects of indoramin.
Plasma Concentrations and Metabolizer Status
Research has demonstrated significant differences in the formation of 6-Hydroxyindoramin between poor metabolizers (PM) and extensive metabolizers (EM) of debrisoquine . In a study with healthy volunteers who received 50 mg indoramin orally, the following pharmacokinetic parameters were observed:
Table 2: Pharmacokinetic Parameters of 6-Hydroxyindoramin in Different Metabolizer Groups
Parameter | Poor Metabolizers (PM) | Extensive Metabolizers (EM) |
---|---|---|
Cmax | 12.4 ng/ml | 28.2 ng/ml |
AUC (0-8) | 47.5 ng × h × ml⁻¹ | 94.7 ng × h × ml⁻¹ |
These results indicate that poor metabolizers form significantly less 6-Hydroxyindoramin than extensive metabolizers, with approximately 56% lower maximum concentration (Cmax) and 50% smaller area under the curve (AUC) .
Biological Activities and Mechanism of Action
Alpha-1 Adrenergic Antagonism
As a metabolite of indoramin, 6-Hydroxyindoramin functions as an alpha-1 adrenergic antagonist. This pharmacological action involves the selective blocking of alpha-1 adrenergic receptors, which are widely distributed throughout the body, particularly in vascular smooth muscle. The blockade of these receptors leads to vasodilation and consequently, a reduction in blood pressure.
Impact on Clinical Response
Applications in Research
Pharmacokinetic and Metabolic Studies
6-Hydroxyindoramin serves as an important marker in pharmacokinetic studies investigating the metabolism and disposition of indoramin . These studies have provided valuable insights into genetic polymorphism in drug metabolism and its implications for therapeutic efficacy and safety. The compound's formation rate can be used as a phenotypic marker for the activity of specific cytochrome P450 enzymes.
Deuterated Derivatives for Analytical Applications
Deuterium-labeled derivatives of 6-Hydroxyindoramin, such as 6-Hydroxyindoramin-d5 Hydrochloride, are utilized in pharmacological research to investigate metabolic pathways and pharmacokinetics of the parent compound. The presence of deuterium in the structure allows for precise tracking and analysis in biological systems using techniques such as mass spectrometry, making these derivatives valuable tools in isotopic labeling studies.
Structure-Activity Relationship Studies
The structural differences between indoramin and 6-Hydroxyindoramin provide opportunities for structure-activity relationship studies. These investigations can help elucidate how specific structural modifications affect receptor binding, metabolic stability, and pharmacological activity, potentially leading to the development of improved adrenergic antagonists.
Comparison with Related Compounds
Comparison with Indoramin
As a metabolite of indoramin, 6-Hydroxyindoramin shares many structural and pharmacological similarities with its parent compound, but also exhibits important differences.
Table 3: Comparison Between 6-Hydroxyindoramin and Indoramin
Characteristic | 6-Hydroxyindoramin | Indoramin |
---|---|---|
Function | Alpha-1 adrenergic antagonist | Alpha-1 adrenergic antagonist |
Structure | Contains 6-hydroxy group on indole ring | No hydroxyl group on indole ring |
Accumulation on Multiple Dosing | Does not accumulate | Accumulates 3-4 fold above single-dose levels |
Contribution to Hypotensive Effect | ~25% of total activity | ~75% of total activity |
Plasma Half-life | Not specifically reported in available data | 18.5h (PM) vs 5.2h (EM) |
Deuterated Derivatives
Deuterated derivatives of 6-Hydroxyindoramin, such as 6-Hydroxyindoramin-d5 Hydrochloride, maintain similar pharmacological properties but offer enhanced utility in research applications. The deuterium labeling allows for precise tracking and quantification in complex biological matrices without significantly altering the compound's pharmacological profile.
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